molecular formula C14H20INO B5241301 1-[4-(4-iodophenoxy)butyl]pyrrolidine

1-[4-(4-iodophenoxy)butyl]pyrrolidine

Cat. No.: B5241301
M. Wt: 345.22 g/mol
InChI Key: YNKBXBKGVGDJHR-UHFFFAOYSA-N
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Description

1-[4-(4-Iodophenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a four-carbon butyl chain linking the nitrogenous heterocycle to a 4-iodophenoxy group. The iodine substituent on the aromatic ring confers unique electronic and steric properties, making this compound relevant in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

1-[4-(4-iodophenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO/c15-13-5-7-14(8-6-13)17-12-4-3-11-16-9-1-2-10-16/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBXBKGVGDJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Applications
1-[4-(4-Iodophenoxy)butyl]pyrrolidine C₁₄H₁₉INO 344.22 Iodophenoxy, butyl chain ~4.5 Radiopharmaceuticals, ligands
1-[2-(4-Iodophenoxy)ethyl]pyrrolidine C₁₂H₁₆INO 317.17 Iodophenoxy, ethyl chain ~3.2 Catalysis, intermediates
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine C₂₀H₂₂ClN 311.85 Chlorophenyl, butenyl chain ~5.0 Toxicology studies
1-(4-Fluorobenzoyl)pyrrolidine C₁₁H₁₂FNO 193.22 Fluorobenzoyl ~2.8 Drug discovery

*Estimated using ChemDraw/BioByte ClogP.

Research Findings and Implications

  • Iodine vs.
  • Chain Length Effects : Butyl chains improve lipophilicity and target engagement in hydrophobic pockets compared to shorter ethyl analogs, as seen in cytotoxicity studies of chalcone derivatives .

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